molecular formula C13H19N3OS B14898709 Cyclopropyl(4-((thiazol-4-ylmethyl)amino)piperidin-1-yl)methanone

Cyclopropyl(4-((thiazol-4-ylmethyl)amino)piperidin-1-yl)methanone

Cat. No.: B14898709
M. Wt: 265.38 g/mol
InChI Key: AELJYIVDISFXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(4-((thiazol-4-ylmethyl)amino)piperidin-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a thiazole ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-((thiazol-4-ylmethyl)amino)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the piperidine ring, and finally, the attachment of the cyclopropyl group. Common reagents used in these reactions include thioamides, halogenated compounds, and cyclopropyl derivatives. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-((thiazol-4-ylmethyl)amino)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Cyclopropyl(4-((thiazol-4-ylmethyl)amino)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Cyclopropyl(4-((thiazol-4-ylmethyl)amino)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(4-((thiazol-4-ylmethyl)amino)piperidin-1-yl)methanone is unique due to its combination of the cyclopropyl, thiazole, and piperidine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

cyclopropyl-[4-(1,3-thiazol-4-ylmethylamino)piperidin-1-yl]methanone

InChI

InChI=1S/C13H19N3OS/c17-13(10-1-2-10)16-5-3-11(4-6-16)14-7-12-8-18-9-15-12/h8-11,14H,1-7H2

InChI Key

AELJYIVDISFXAF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)NCC3=CSC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.